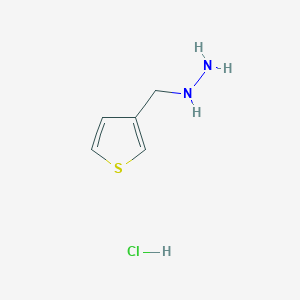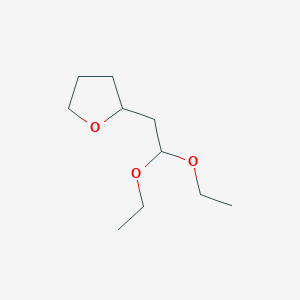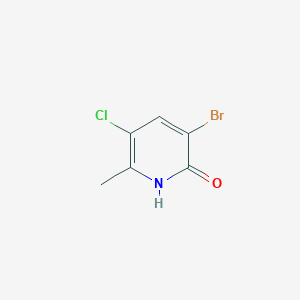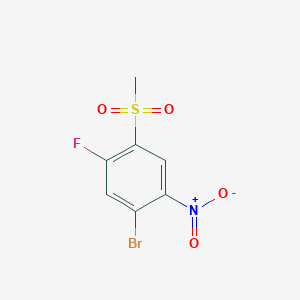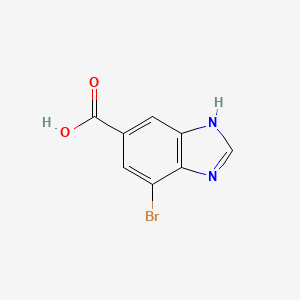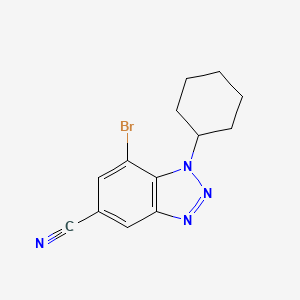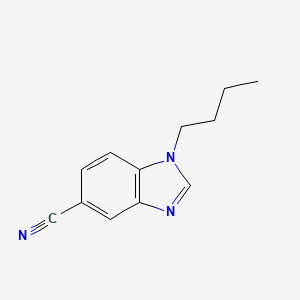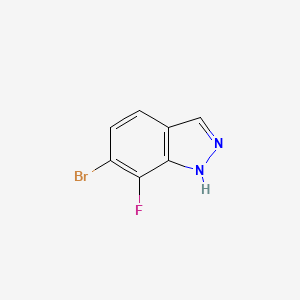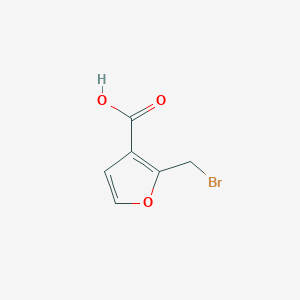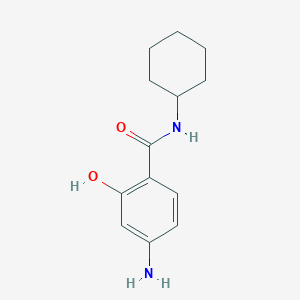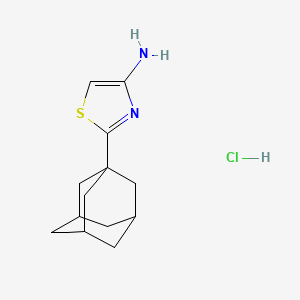
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride
Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . It is unique in that it is both rigid and virtually stress-free . Amines, including “2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride”, are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of adamantane derivatives often involves reactions with nitrogen, oxygen, and sulfur nucleophiles . The Chan–Lam reaction, a copper(II)-catalyzed reaction of amines with arylboronic acids, has been used for the synthesis of N-aryl derivatives of adamantane-containing amines .Molecular Structure Analysis
Adamantane is a polycyclic alkane consisting of three fused cyclohexane rings. This configuration results in a highly symmetrical structure, similar to a diamond lattice, which contributes to its stability .Chemical Reactions Analysis
Adamantane-containing amines have been found to react with p-tolylboronic acid under certain conditions . The reactivity of the amines was found to strongly depend on their structure .Physical And Chemical Properties Analysis
Adamantane is a colorless, crystalline solid at room temperature and is characterized by its camphor-like odor . It has a high melting point due to the stability provided by its diamond lattice structure .Scientific Research Applications
Summary of the Application
Adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods of Application
Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various chemical reactions, including the reaction of adamantanecarboxylic acid with enamides .
Results or Outcomes
The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
2. Synthesis of Adamantane-Based Ester Derivatives
Summary of the Application
Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .
Methods of Application
A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .
Results or Outcomes
The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system . Some of these compounds exhibit strong antioxidant activities and good anti-inflammatory activities .
3. Chan–Lam N-Arylation of Adamantane-Containing Amines
Summary of the Application
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .
Methods of Application
A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .
Results or Outcomes
The reactivity of the amines was found to strongly depend on their structure, and the maximum yield of the target products reached 74% from the monoamines and 66% from the diamines .
4. Synthesis of N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives
Summary of the Application
A series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized .
Results or Outcomes
These derivatives were evaluated for their cytotoxicity in human cell lines including Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) .
5. Alkylation of Adamantane
Summary of the Application
The alkylation of adamantane with decane leads to the formation of unsaturated products .
Results or Outcomes
The reaction leads to the formation of unsaturated products, such as 2-(2-butene)-adamantane in 8% yield, 3-(2-butene)-adamantane in 5.4% yield, and 1,4-di-(adamantyl)-butene-2 in 12% yield .
6. Synthesis of 1-(3-Isoselenocyanatopropyl)adamantane
Summary of the Application
The title compound, 1-(3-isoselenocyanatopropyl)adamantane, was synthesized for the first time from 3-(adamantan-1-yl)propan-1-amine .
Methods of Application
The synthesis was achieved by a two-stage reaction with 1-(3-isocyanopropyl)adamantane as an intermediate .
Results or Outcomes
The product was characterized by NMR, GC-MS, and elemental analysis .
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-1,3-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-11-7-16-12(15-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTVLDJEIZEPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



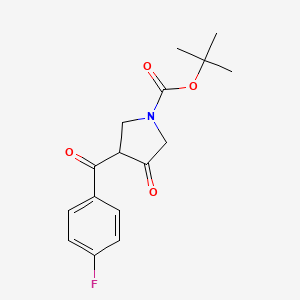
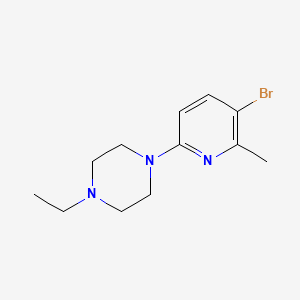

![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
